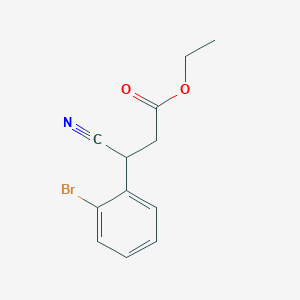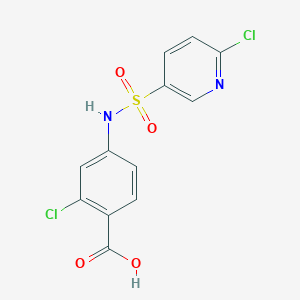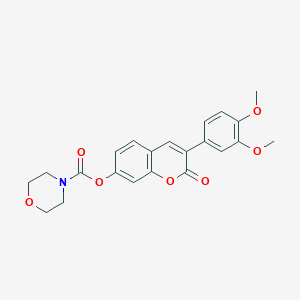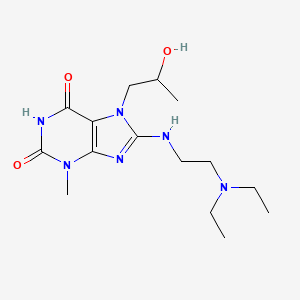![molecular formula C15H13N5O2 B2975661 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide CAS No. 2034416-54-9](/img/structure/B2975661.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide” is a complex organic compound that contains a 1,2,3-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms . It is related to the class of compounds known as oxazines, which have been extensively used in various fields due to their broad applicability .
Synthesis Analysis
The synthesis of such compounds often involves the use of catalysts. For instance, gold(I)-catalyzed cycloisomerization has been applied to the synthesis of substituted 4H-benzo[d][1,3]-oxazines starting from N-(2-alkynyl)aryl benzamides . The chemoselective oxygen cyclization via the 6-exo-dig pathway yielded the observed heterocycles in modest to good chemical yields under very mild reaction conditions .Molecular Structure Analysis
The molecular structure of “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide” is characterized by a 1,2,3-triazine ring and a picolinamide group . The 1,2,3-triazine ring is a six-membered heterocyclic ring with three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide” can be influenced by various factors. For instance, the introduction of explosophoric groups such as –NO2, –NHNO2, –ONO2, –N3, and –NH2 can modify the energetic properties of the entire molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide” can be influenced by its molecular structure and the presence of various functional groups. For instance, compounds derived from [1,2,4]triazolo[1,5-a][1,3,5]triazine and azo-bridged fused backbone by introducing the –NO2, –NHNO2, –ONO2, –N3, and –NH2 explosophoric groups exhibit positive energy content and densities .科学的研究の応用
Anti-Alzheimer Agents
Compounds derived from 4-oxobenzo[d][1,2,3]triazin, such as N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide, have been studied for their potential as anti-Alzheimer agents . These compounds have shown promising results as cholinesterase inhibitors, which are crucial in the management of Alzheimer’s disease. They exhibit excellent inhibition against butyrylcholinesterase (BuChE) and moderate inhibitory activity toward acetylcholinesterase (AChE), compared to standard inhibitors like donepezil .
Neuroprotective Activity
Some derivatives have demonstrated significant neuroprotective activity against oxidative stress induced by H2O2 in PC12 cells. This suggests a potential application in protecting neurons from oxidative damage, which is a common pathological feature in various neurodegenerative diseases .
Molecular Modeling and Dynamics
The molecular structure of these compounds allows for molecular modeling and dynamics studies. These studies help in understanding the interaction of the compounds with the active sites of enzymes, providing insights into their mechanism of action and aiding in the design of more effective drugs .
Synthesis of Isothiazoles
The core structure of these compounds is useful in the synthesis of isothiazoles , which are important sulfur heterocycles widely utilized in medicinal chemistry. The unique properties of the electronegative heteroatoms in these compounds make them valuable for various organic synthesis applications .
Insecticidal Applications
Research has indicated potential insecticidal applications for these compounds. They could be used in the development of pesticides, particularly for the control of scale insects on crops like kiwifruit, which is significant for agricultural pest management .
Cholinesterase Inhibition Kinetics
The kinetics of cholinesterase inhibition by these compounds is an important area of study. Understanding the inhibition mode, whether competitive, non-competitive, or mixed-type, can inform the development of more targeted and effective cholinesterase inhibitors for therapeutic use .
作用機序
Target of Action
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . For instance, one of the derivatives of this compound exhibited about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor . This compound inhibited BuChE via a mixed-type inhibition mode , demonstrating that it can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Biochemical Pathways
By inhibiting AChE and BuChE, N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide affects the cholinergic pathway. This results in an increase in the concentration of acetylcholine in the brain, enhancing cholinergic transmission. This is particularly relevant in conditions like Alzheimer’s disease, where there is a marked decrease in acetylcholine levels .
Result of Action
The primary result of the action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide is the inhibition of AChE and BuChE, leading to increased levels of acetylcholine. This can help improve cognitive function and memory in conditions like Alzheimer’s disease .
特性
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-14(13-7-3-4-8-16-13)17-9-10-20-15(22)11-5-1-2-6-12(11)18-19-20/h1-8H,9-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYAFKJXZFBNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2975580.png)
![(5Z)-2-{[(2,6-dichlorophenyl)methoxy]amino}-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2975581.png)
![5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2975582.png)
![2-(N-Methylisoquinoline-5-sulfonamido)-N-[4-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2975583.png)


![3-(2-methoxyphenyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2975587.png)


![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2975592.png)



![5-cyclopropyl-2-(4-(3-(3-methoxyphenyl)propanoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2975600.png)